molecular formula C21H18O3 B176367 2,4-Bis(benzyloxy)benzaldehyde CAS No. 13246-46-3

2,4-Bis(benzyloxy)benzaldehyde

Cat. No. B176367
Key on ui cas rn: 13246-46-3
M. Wt: 318.4 g/mol
InChI Key: DMYYTMVFUMDOGC-UHFFFAOYSA-N
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Patent
US06211234B1

Procedure details

A mixture of 2,4-dihydroxybenzaldehyde (17.5 g), potassium carbonate (42 g) and benzyl bromide (35 mL) in dimethyl formamide (100 mL) is stirred at room temperature for 18 hours. The reaction mixture is poured into vigorously stirred ice-water (300 mL) and stirring is continued for 30 minutes. The resulting brown solid is filtered and dried to give 2,4-dibenzyloxybenzaldehyde (28.5 g), m.p. 80-81° C. [Elemental analysis:- C,79.5; H,6.10%. Calculated:- C,79.2; H,5.70%].
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8](O)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[CH2:17]([O:1][C:2]1[CH:9]=[C:8]([O:14][CH2:11][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting brown solid is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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